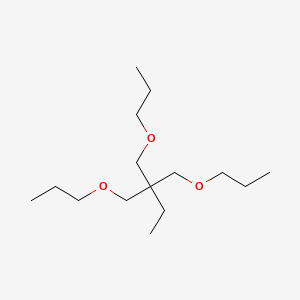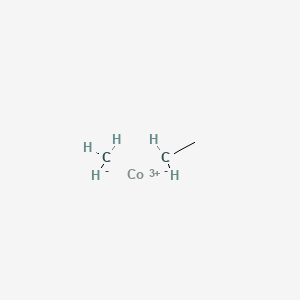
Carbanide;cobalt(3+);ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;cobalt(3+);ethane is a complex compound that involves the interaction of carbanide ions with cobalt in its +3 oxidation state and ethane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbanide;cobalt(3+);ethane typically involves the decomposition of ethane over cobalt nanoparticles. This process is carried out under isothermal conditions within a temperature range of 375–500°C . The cobalt nanoparticles are often prepared by reducing cobalt(II) nitrate with hydrogen at elevated temperatures. The resulting cobalt nanoparticles are then used as catalysts for the decomposition of ethane, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic decomposition processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the incorporation of advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;cobalt(3+);ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.
Reduction: Reduction reactions can convert cobalt(3+) to cobalt(2+) or metallic cobalt.
Substitution: The carbanide ion can participate in nucleophilic substitution reactions, where it replaces other groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or air for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include cobalt oxides, carbon dioxide, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbanide;cobalt(3+);ethane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of carbanide;cobalt(3+);ethane involves its ability to act as a catalyst in various chemical reactions. The cobalt(3+) ion can facilitate electron transfer processes, while the carbanide ion can act as a nucleophile, participating in substitution reactions. The ethane component provides a source of carbon, which can be incorporated into various organic molecules during these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbanions: Similar to carbanide, carbanions are nucleophilic species with a negative charge on carbon.
Cobalt Complexes: Other cobalt complexes, such as cobalt(II) chloride and cobalt(III) acetate, also exhibit catalytic properties but differ in their specific applications and reactivity.
Uniqueness
Carbanide;cobalt(3+);ethane is unique due to its combination of carbanide ions with cobalt(3+) and ethane, which imparts distinct catalytic properties and reactivity
Propriétés
Numéro CAS |
184092-47-5 |
|---|---|
Formule moléculaire |
C3H8Co+ |
Poids moléculaire |
103.03 g/mol |
Nom IUPAC |
carbanide;cobalt(3+);ethane |
InChI |
InChI=1S/C2H5.CH3.Co/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
Clé InChI |
SKVAGEOOBYYFTG-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C[CH2-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


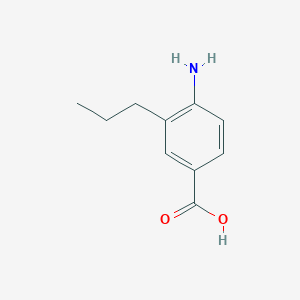

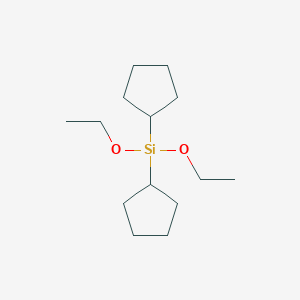
![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
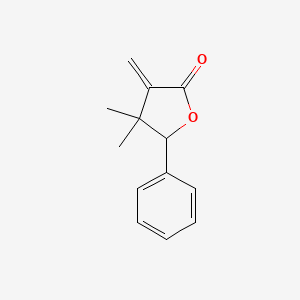
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
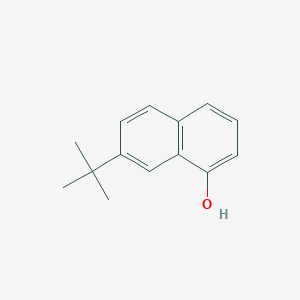
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
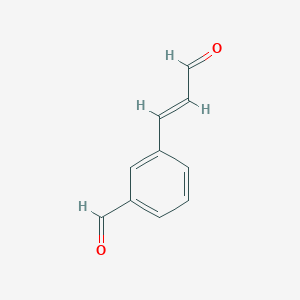
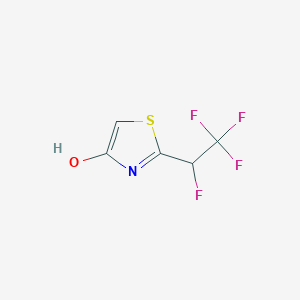
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
